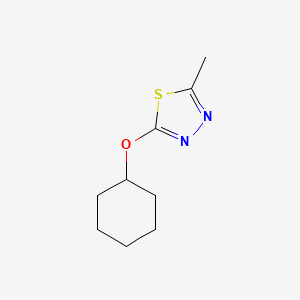

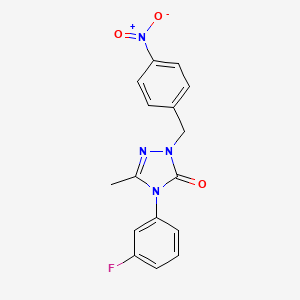

![molecular formula C17H15FN2O3S B2494456 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-56-3](/img/structure/B2494456.png)

4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of molecules that are synthesized through a series of chemical reactions, often aimed at exploring their potential as bioactive molecules. The interest in such compounds typically revolves around their molecular structure, which can confer unique chemical and physical properties, making them candidates for further investigation in various applications, including pharmacological activities.

Synthesis Analysis

The synthesis of related compounds involves the formation of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides from precursors such as 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and dimethoxytetrahydrofuran, followed by evaluating their anticancer activity on different human tumor cell lines (Żołnowska et al., 2018). This process highlights the complex nature of synthesizing bioactive compounds, which requires precise control over chemical reactions to obtain the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds in this class has been determined through various analytical techniques, including X-ray diffraction. For instance, the crystal structure of similar compounds provides insights into their conformation, molecular interactions, and potential binding mechanisms with biological targets (Wang et al., 2006). Understanding the molecular structure is crucial for rational drug design and for predicting the activity of these compounds.

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic addition, cyclization, and rearrangement processes, leading to the formation of various heterocyclic compounds. For example, the use of SnCl4 mediates the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones from 2-aminobenzonitriles and donor-acceptor cyclopropanes, demonstrating the compound's versatility in chemical transformations (Porashar et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are directly influenced by the molecular structure. These properties are essential for determining the compound's suitability for further development into therapeutic agents. Analyzing the crystal structure provides valuable information on the compound's stability, formability, and potential interactions with biological targets.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are critical for assessing the compound's potential as a drug candidate. Studies have shown that compounds with similar structures can exhibit potent anticancer activities, suggesting that their chemical properties enable them to interact effectively with biological targets and elicit desired biological responses (Ghorab et al., 2008).

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives are known for their anticorrosive properties. They exhibit good effectiveness against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes quinoline derivatives valuable in materials science, particularly in developing coatings and treatments to protect metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Central Nervous System (CNS) Drug Synthesis

Research on heterocycles, including quinoline derivatives, has highlighted their potential in synthesizing compounds with CNS activity. These compounds could address various CNS disorders, possibly offering new avenues for treating conditions such as depression, Parkinsonism, and Alzheimer's disease, reflecting the importance of such chemical structures in pharmaceutical research (Saganuwan, 2017).

Optical Sensors and Biomedical Applications

Pyrimidine and quinoline derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This property is leveraged in creating optical sensors for various applications, including biomedical research, demonstrating the compound's relevance in developing diagnostic tools and sensors (Jindal & Kaur, 2021).

properties

IUPAC Name |

4-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIVAUAFMLJDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)CC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

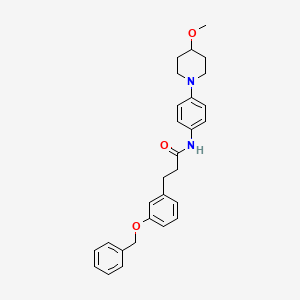

![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)

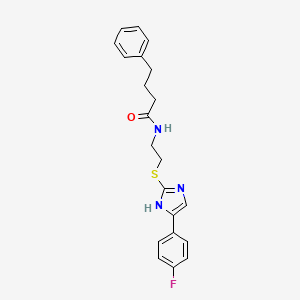

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2494375.png)

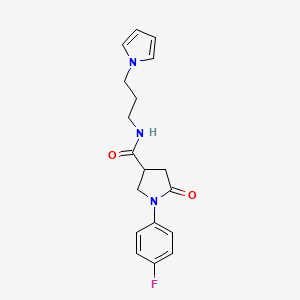

![3-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2494382.png)

![2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2494383.png)

![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2494390.png)

![3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2494391.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)

![4-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2494395.png)